2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride
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Overview
Description
2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride is a complex organic compound with a unique structure that includes a thiazolium ring, a trimethylphenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 4-methylthiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethanol moiety, followed by quaternization with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazolium ring can be reduced under specific conditions to form a thiazolidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are employed under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazolium compounds.
Scientific Research Applications
2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer reactions, while the ethanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride can be compared with similar compounds such as:
Thiazolium derivatives: Compounds with similar thiazolium rings but different substituents.
Benzyl derivatives: Compounds with similar benzyl groups but different heterocyclic rings.
Ethanol derivatives: Compounds with similar ethanol moieties but different aromatic or heterocyclic groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22ClNOS |
---|---|
Molecular Weight |
311.9 g/mol |
IUPAC Name |
2-[4-methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride |
InChI |
InChI=1S/C16H22NOS.ClH/c1-11-7-12(2)15(13(3)8-11)9-17-10-19-16(5-6-18)14(17)4;/h7-8,10,18H,5-6,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IALGJXKGQMVVHY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C[N+]2=CSC(=C2C)CCO)C.[Cl-] |
Origin of Product |
United States |
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